molecular formula C21H27N3O4S B11208979 4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11208979
M. Wt: 417.5 g/mol
InChI Key: AHHBGWIEDYSIAD-UHFFFAOYSA-N
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Description

4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a methoxybenzenesulfonamido group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxybenzenesulfonamido Intermediate: This involves the reaction of methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Cyclohexane Carboxamide Formation: The cyclohexane ring is functionalized with a carboxamide group through an amide coupling reaction.

    Final Coupling: The methoxybenzenesulfonamido intermediate is coupled with the cyclohexane carboxamide derivative using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
  • 4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

The uniqueness of 4-[(4-METHOXYBENZENESULFONAMIDO)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group, for example, can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H27N3O4S/c1-28-19-8-10-20(11-9-19)29(26,27)24-15-16-4-6-18(7-5-16)21(25)23-14-17-3-2-12-22-13-17/h2-3,8-13,16,18,24H,4-7,14-15H2,1H3,(H,23,25)

InChI Key

AHHBGWIEDYSIAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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